N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide
Overview
Description
N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with 2-methylbenzoyl chloride to form the intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the benzotriazole ring. The final step involves the acylation of the benzotriazole derivative with 2-methylbenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzotriazole ring can lead to a dihydrobenzotriazole compound.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to certain proteins, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenylacetamide: This compound shares a similar benzotriazole structure but with a sulfonyl group, leading to different chemical properties and applications.
5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles: These compounds have similar methoxyphenyl groups but differ in their core structures, resulting in distinct biological activities.
Uniqueness
N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide is unique due to its specific combination of functional groups and the presence of the benzotriazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-5-3-4-6-18(14)21(26)22-15-7-12-19-20(13-15)24-25(23-19)16-8-10-17(27-2)11-9-16/h3-13H,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQWLAIOFVGALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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